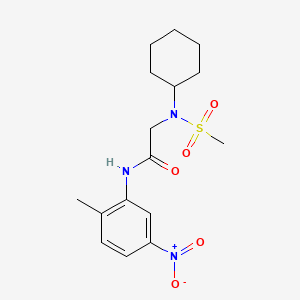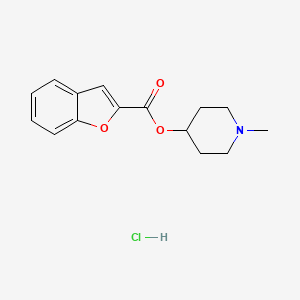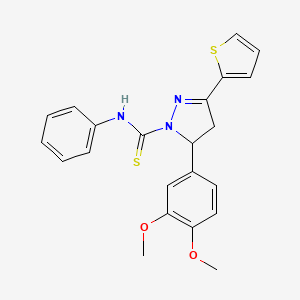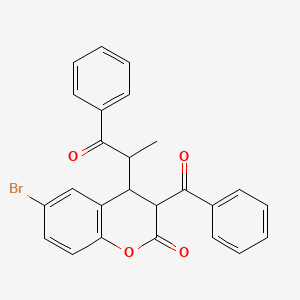![molecular formula C22H23N3O2 B4109789 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone
Übersicht
Beschreibung
2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 has been shown to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.
Wirkmechanismus
The mechanism of action of 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. Additionally, 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone has been found to induce apoptosis in cancer cells, suggesting potential antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, neuroprotective, and antitumor effects, making it a promising candidate for the treatment of various diseases. However, one limitation of 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone is its relatively low solubility, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone. Another area of research could focus on the identification of the specific signaling pathways involved in the mechanism of action of 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone. Additionally, further studies could investigate the potential therapeutic applications of 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone in the treatment of various diseases, such as inflammatory disorders, neurodegenerative diseases, and cancer.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone has been found to have antitumor effects by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(4-methylpiperidine-1-carbonyl)phenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-11-13-25(14-12-15)21(26)17-9-7-16(8-10-17)20-18-5-3-4-6-19(18)22(27)24(2)23-20/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHCKBBXCHSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109710.png)

![4-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109729.png)

![3-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109739.png)
![2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109752.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4109753.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)


![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)

![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)